molecular formula C23H29NO3 B11512061 2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide

2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide

Cat. No.: B11512061
M. Wt: 367.5 g/mol
InChI Key: SJSOBQWXGAEENJ-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide is an organic compound that features a complex structure with both cyclohexyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-(4-cyclohexylphenoxy)ethylamine and 2-(4-methylphenoxy)ethylamine. These intermediates are then reacted under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary based on the specific application and research focus.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide include:

  • 2-(4-Cyclohexylphenoxy)ethylamine
  • 2-(4-Methylphenoxy)ethylamine
  • 4-(4-Cyclohexylphenoxy)butanoic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of cyclohexyl and phenoxy groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

2-(4-cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide

InChI

InChI=1S/C23H29NO3/c1-18-7-11-21(12-8-18)26-16-15-24-23(25)17-27-22-13-9-20(10-14-22)19-5-3-2-4-6-19/h7-14,19H,2-6,15-17H2,1H3,(H,24,25)

InChI Key

SJSOBQWXGAEENJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)COC2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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